molecular formula C9H7BrN2O B6168529 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one CAS No. 1935123-90-2

2-amino-7-bromo-1,2-dihydroisoquinolin-1-one

Cat. No. B6168529
CAS RN: 1935123-90-2
M. Wt: 239.1
InChI Key:
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Description

“2-amino-7-bromo-1,2-dihydroisoquinolin-1-one” is a chemical compound that acts as a pharmaceutical intermediate . It is also used to prepare 1-amino-4-bromoisoquinoline . The IUPAC name for this compound is 7-bromo-1,2-dihydroisoquinolin-1-one .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are similar to the compound , has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H6BrNO . The InChI Key is DSOKREQUHLPVFR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a pale cream to yellow to brown powder . It has a melting point of 245.5-251.5°C . It is slightly soluble in water .

Safety and Hazards

The compound is incompatible with strong oxidizing agents . It has been labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "ammonium chloride", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 2-bromoaniline with a mixture of sulfuric acid and nitric acid to yield 2-bromo-4-nitroaniline.", "Step 2: Reduction of 2-bromo-4-nitroaniline with sodium sulfite and sodium hydroxide to yield 2-bromo-4-aminophenol.", "Step 3: Acetylation of 2-bromo-4-aminophenol with acetic anhydride and acetic acid to yield 2-acetamido-4-bromoaniline.", "Step 4: Cyclization of 2-acetamido-4-bromoaniline with ethyl acetoacetate and sodium ethoxide to yield 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one.", "Step 5: Purification of the product through recrystallization using a mixture of water and ethanol, followed by drying and characterization using various spectroscopic techniques." ] }

CAS RN

1935123-90-2

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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